3-Fluoro-4-aminohydrocinnamic acid

Antioxidant DPPH Assay Fluorine Effect

3-Fluoro-4-aminohydrocinnamic acid (CAS 73792-49-1), systematically named 3-(4-amino-3-fluorophenyl)propanoic acid, is a fluorinated phenylpropanoic acid derivative with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. The compound features a primary aromatic amine at the para position and a meta-substituted fluorine atom on the phenyl ring, along with a propanoic acid side chain.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 73792-49-1
Cat. No. B8629637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-aminohydrocinnamic acid
CAS73792-49-1
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)O)F)N
InChIInChI=1S/C9H10FNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13)
InChIKeyYJGVHBJUBRNLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-aminohydrocinnamic Acid (CAS 73792-49-1): Procurement-Relevant Identity and Structural Baseline


3-Fluoro-4-aminohydrocinnamic acid (CAS 73792-49-1), systematically named 3-(4-amino-3-fluorophenyl)propanoic acid, is a fluorinated phenylpropanoic acid derivative with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . The compound features a primary aromatic amine at the para position and a meta-substituted fluorine atom on the phenyl ring, along with a propanoic acid side chain [1]. This halogenated amino acid scaffold is utilized as a synthetic intermediate and as a core structural motif in the design of enzyme inhibitors and bioactive molecules, with the fluorine substituent serving as a key modulator of electronic and steric properties .

3-Fluoro-4-aminohydrocinnamic Acid Procurement: Why Non-Fluorinated or Differentially Halogenated Analogs Cannot Be Substituted


The presence and position of a fluorine atom on the phenyl ring fundamentally alters both the electronic environment and biological activity of phenylpropanoic acid derivatives relative to non-fluorinated or ortho/para-halogenated analogs. In the context of antioxidant activity, fluorine substitution has been shown to slightly increase radical scavenging activity compared to non-fluorinated counterparts [1]. More critically, the substitution position (ortho vs. para) produces a significant effect on bioactivity and selectivity in cholinesterase inhibition, with para-substituted fluorine analogs exhibiting potent AChE inhibition but poor BChE activity, while ortho-substituted analogs show the opposite selectivity profile [2]. These substitution-dependent differences preclude generic interchangeability for applications requiring precise structure-activity relationships.

3-Fluoro-4-aminohydrocinnamic Acid (CAS 73792-49-1): Quantitative Comparator Evidence for Scientific Selection


Fluorination Enhances Radical Scavenging Activity Relative to Non-Fluorinated Analogs

In a comparative study of N-hydroxycinnamoyl amides, the fluorinated amino acid derivatives demonstrated increased radical scavenging activity relative to their non-fluorinated analogs. Using the DPPH radical scavenging test and evaluated by Nenadis' method, fluorine substitution was found to slightly increase the antiradical properties in three of the studied amides [1].

Antioxidant DPPH Assay Fluorine Effect

Para-Fluoro Substitution Dictates Cholinesterase Selectivity Over Ortho-Fluoro Analogs

In a structure-activity study of halogen-substituted cinnamic acid derivatives, the substitution position of fluorine produced a significant effect on both inhibitory potency and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with para-substituted fluorine exhibited potent activity against AChE but poor activity against BChE, whereas ortho-substituted analogs demonstrated the opposite selectivity profile [1]. The most potent compound in the series (6d) achieved an IC50 of 1.11 ± 0.08 μmol/L against AChE with a selectivity ratio of 46.58 for AChE over BChE [1].

Cholinesterase Inhibition Selectivity Fluorine Position Effect

Fluorinated Tyrosine Amides Exhibit Anti-Tyrosinase Activity Comparable to p-Coumaric Acid

In an in vitro tyrosinase inhibition assay using L-tyrosine as substrate, the fluorinated amide SA-Tyr(3-F)-OMe (5) showed no significant difference in anti-tyrosinase activity compared to p-coumaric acid (control), though both were less potent than the hydroquinone standard [1]. The most effective inhibitor among the tested fluorinated amides was SA-Trp(6-F)-OMe (4) [1].

Tyrosinase Inhibition Fluorinated Amino Acids Melanogenesis

Physicochemical Differentiation: Fluorine Imparts Distinct Molecular Weight and Hydrogen Bonding Profile

3-Fluoro-4-aminohydrocinnamic acid (C9H10FNO2, MW 183.18 g/mol) differs from its non-fluorinated analog 4-aminohydrocinnamic acid (C9H11NO2, MW 165.19 g/mol) by an 18 Da increase in molecular weight and the addition of one hydrogen bond acceptor (fluorine) while maintaining the same hydrogen bond donor count [1]. The fluorine atom also increases the heavy atom count from 12 to 13 and reduces the topological polar surface area relative to what would be expected from a hydroxyl substituent [1].

Physicochemical Properties Molecular Weight Hydrogen Bonding

3-Fluoro-4-aminohydrocinnamic Acid (CAS 73792-49-1): Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of Fluorinated Peptidomimetics and Enzyme Inhibitors with Enhanced Binding Affinity

The fluorine atom in 3-fluoro-4-aminohydrocinnamic acid can enhance binding interactions through dipolar and steric effects. As demonstrated in cholinesterase inhibitor studies, the substitution position of fluorine critically dictates selectivity between AChE and BChE [1]. This compound serves as a versatile building block for generating fluorinated analogs of phenylalanine derivatives, enabling the exploration of fluorine-mediated improvements in target engagement and metabolic stability [1].

Development of Antioxidant Conjugates with Superior Radical Scavenging Activity

Class-level evidence indicates that fluorine substitution on cinnamic/amino acid scaffolds slightly increases DPPH radical scavenging activity relative to non-fluorinated analogs [2]. Procurement of 3-fluoro-4-aminohydrocinnamic acid enables the synthesis of novel hydroxycinnamoyl amide conjugates for applications in oxidative stress research and antioxidant development, with the fluorine atom potentially improving both activity and lipophilicity [2].

Design of Tyrosinase Inhibitors for Cosmetic and Dermatological Research

Fluorinated tyrosine derivatives have demonstrated anti-tyrosinase activity comparable to p-coumaric acid [2]. The 3-fluoro-4-amino substitution pattern on the phenyl ring provides a distinct electronic environment that may modulate tyrosinase inhibition. This compound can be incorporated into amide conjugates targeting melanogenesis pathways, supporting research into skin-whitening agents and hyperpigmentation treatments [2].

Preparation of Fluorinated β-Amino Acid Derivatives via Standard Coupling Chemistry

3-Fluoro-4-aminohydrocinnamic acid contains both an aromatic amine and a carboxylic acid group, enabling its direct use in amide bond formation, esterification, and other standard coupling reactions. The compound is commercially available with typical purity of 95% and has been utilized in synthetic procedures involving boron trifluoride etherate-mediated esterification . This makes it a readily accessible building block for constructing more complex fluorinated molecules in medicinal chemistry and chemical biology programs .

Technical Documentation Hub

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